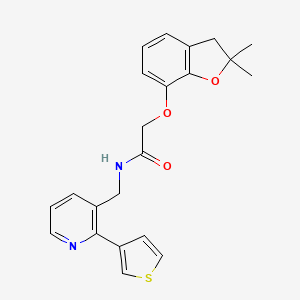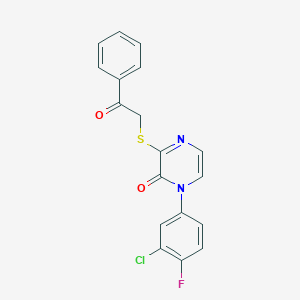
1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a pyrazinone derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of new fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, a compound structurally related to 1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one. These compounds were synthesized and their antitumor activity was evaluated against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. Some compounds exhibited moderate to excellent growth inhibition, highlighting the potential of related compounds in antitumor applications (Bhat et al., 2009).
Tuberculostatic Activity
Research on pyrazine derivatives, which share a core structure with this compound, revealed the synthesis of compounds with potential tuberculostatic activity. The study elaborated on the synthesis process and the in vitro testing of these derivatives for their effectiveness against tuberculosis, showing promising results for certain compounds with MIC values indicating substantial tuberculostatic activity (Foks et al., 2005).
Fluorescence Sensing of Ions
A study on the development of main group-based anion sensors included derivatives structurally similar to this compound. These compounds demonstrated the ability to detect fluoride ions in water at sub-ppm concentrations through a distinct turn-on fluorescence response, indicating their potential application in environmental monitoring and chemical sensing (Hirai et al., 2016).
Antimicrobial Agents
Another study synthesized 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds, sharing a common structural motif with this compound, were screened for their in vitro antibacterial, antifungal, and antioxidant activities. Results showed that some synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in pharmaceutical applications (Bhat et al., 2016).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-14-10-13(6-7-15(14)20)22-9-8-21-17(18(22)24)25-11-16(23)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPZTQMFIPNYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)
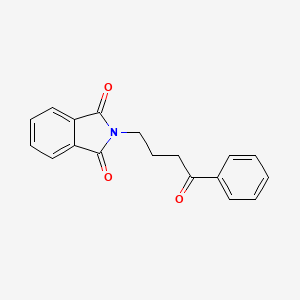
![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)


![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2738411.png)
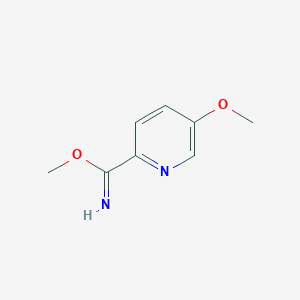


![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)
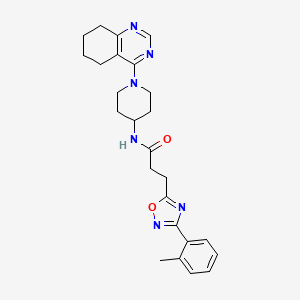
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)
